REACTION_CXSMILES
|
[F:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]([F:11])[C:3]=1[C:4]([NH2:6])=[O:5].[B-](F)(F)(F)F.[CH3:17][CH2:18][O+](CC)CC.C(Cl)(Cl)Cl>C(Cl)Cl>[F:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]([F:11])[C:3]=1[C:4](=[NH:6])[O:5][CH2:17][CH3:18] |f:1.2|
|
Name
|
|
Quantity
|
1.56 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=O)N)C(=CC=C1)F
|
Name
|
|
Quantity
|
1.9 g
|
Type
|
reactant
|
Smiles
|
[B-](F)(F)(F)F.CC[O+](CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
the mixture stirred for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The solution was then washed three times with cold sodium carbonate solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
The methylene chloride solution was evaporated
|
Type
|
CUSTOM
|
Details
|
to yield an oil
|
Type
|
FILTRATION
|
Details
|
the solution filtered from insoluble material
|
Type
|
CUSTOM
|
Details
|
Evaporation of the chloroform
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(OCC)=N)C(=CC=C1)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |